4SC-205 was developed by 4SC AG, a biotechnology company focused on discovering and developing novel therapies for cancer and autoimmune diseases. It belongs to the class of kinesin inhibitors, which are designed to interfere with the function of kinesin proteins that play a vital role in mitotic processes .
The synthesis of 4SC-205 involves several chemical reactions that typically include the modification of existing molecular frameworks to enhance its inhibitory properties against Eg5. While specific synthetic routes for 4SC-205 are not detailed in the available literature, small-molecule inhibitors of kinesins often utilize techniques such as:
The synthesis generally requires precise control over reaction conditions (temperature, solvent, catalysts) to ensure high yield and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds .
The molecular structure of 4SC-205 is characterized by its unique arrangement that facilitates its interaction with the Eg5 protein. Although detailed structural data is not explicitly provided in the search results, compounds like 4SC-205 typically feature:
The IUPAC name for 4SC-205 is not provided in the sources, but it is commonly referred to by its identifier. Its molecular weight and specific structural formula would be determined through comprehensive spectral analysis during synthesis.
4SC-205 primarily acts through competitive inhibition of Eg5, disrupting its ATPase activity essential for mitotic spindle formation. The compound's mechanism involves binding to the active site of Eg5, preventing it from interacting with microtubules necessary for proper chromosomal segregation during cell division.
The interactions between 4SC-205 and Eg5 can be analyzed using kinetic assays that measure ATP hydrolysis rates in the presence of varying concentrations of the inhibitor. This helps establish the compound's potency (IC50 values) against different cancer cell lines .
The mechanism by which 4SC-205 exerts its antitumor effects involves:
Studies have shown that 4SC-205 can achieve significant inhibition of cancer cell proliferation at low micromolar concentrations (IC50 values ranging from nanomolar to low micromolar levels depending on the cancer type) .
The chemical stability and reactivity profiles would typically be assessed through various assays that measure degradation under different environmental conditions (pH, temperature). Such analyses ensure that 4SC-205 remains effective during storage and application.
4SC-205 is primarily investigated for its potential applications in cancer therapy due to its ability to inhibit mitosis selectively in rapidly dividing cells. Ongoing clinical trials aim to evaluate its efficacy against various malignancies, including:
Additionally, research into its mechanism may provide insights into developing other kinesin inhibitors as therapeutic agents .
High-risk neuroblastoma remains a therapeutic challenge due to its aggressive behavior and resistance to conventional therapies. Mitotic machinery components, particularly kinesin spindle proteins, represent promising targets because cancer cells exhibit heightened dependence on precise mitotic progression for uncontrolled proliferation. KIF11 (kinesin family member 11), also known as Eg5 or kinesin-5, is essential for bipolar spindle formation during mitosis. Its inhibition induces mitotic arrest and apoptosis, selectively targeting rapidly dividing cancer cells while sparing normal cells with lower mitotic indices. Transcriptomic analyses confirm that KIF11 expression is significantly elevated in high-risk neuroblastoma compared to low- and intermediate-risk groups, correlating with poor overall survival and features like MYCN amplification and segmental chromosome alterations [2] .
KIF11 is a plus-end-directed motor protein that functions as a homotetramer. Its motor domains hydrolyze ATP to generate the force required for separating duplicated centrosomes and maintaining spindle bipolarity. During prophase, KIF11 localizes to centrosomes and spindle microtubules (MTs), where it crosslinks and slides antiparallel MTs apart to establish the bipolar spindle [3] . This process is tightly regulated by phosphorylation cascades involving CDK1, PLK1, and NEK kinases. Inhibition of KIF11 (e.g., with 4SC-205) disrupts force balance in the spindle apparatus, leading to monopolar spindle formation, mitotic arrest, and eventual cell death. In glioblastoma, KIF11 inhibition simultaneously impairs tumor proliferation and invasion, overcoming the classic "go or grow" dichotomy that limits many anticancer therapies [3] [10].
KIF11 overexpression is a hallmark of aggressive malignancies. RNA-seq data from human glioblastoma biopsies reveal elevated KIF11 levels in contrast-enhancing tumor cores and infiltrative margins, particularly in the proneural subtype [3]. Proteomic analyses corroborate this in neuroblastoma, where KIF11 protein levels are higher in tumor-initiating cells (TICs) than in non-TICs due to attenuated APC/C-mediated degradation [3]. Clinically, KIF11 overexpression independently predicts poor survival in neuroblastoma, glioblastoma, esophageal squamous cell carcinoma (ESCC), and endometrioid carcinoma [1] [6] [10]. For example, in ESCC, KIF11 expression negatively correlates with CD8+ T-cell infiltration, suggesting immune evasion mechanisms [1]. Table 1 summarizes KIF11’s prognostic significance across cancers:
Table 1: KIF11 Overexpression and Clinical Correlates in Human Cancers
Cancer Type | Expression Pattern | Prognostic Value | Functional Correlates |
---|---|---|---|
Neuroblastoma | ↑ in high-risk group; ↑ with MYCN amplification | Independent predictor of poor OS [2] | Drives proliferation; chemoresistance |
Glioblastoma | ↑ in TICs; ↑ in proneural subtype margins | Shorter OS in high expressers [3] | Regulates "go or grow" (invasion/proliferation) |
ESCC | ↑ in tumor epithelium | Predicts immunotherapy resistance [1] | Negatively correlates with CD8+ T-cell infiltration |
Endometrioid Carcinoma | ↑ in tumor tissue vs. normal | Independent predictor of poor OS [6] | KIF11high/KIF14low profile worst |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7